Verbascoside
Overview
Description
Verbascoside, also known as acteoside, is a hydrophilic plant compound first isolated from mullein (Verbascum sinuatum L.) . It comprises hydroxyphenylethyl and cinnamic acid moieties bound to a β-glucopyranose via a glycosidic bond . Verbascoside is isolated from Lantana camara and acts as an ATP-competitive inhibitor of PKC, with an IC50 of 25 µM . It has antitumor, anti-inflammatory, and antineuropathic pain activity .
Synthesis Analysis
The tentative pathway and early steps of verbascoside biosynthesis have been documented . Key enzymes and their corresponding genes have been discovered in Rehmannia glutinosa tuberous roots . These genes were validated using RT-PCR and analyzed by qRT-PCR .Molecular Structure Analysis
The chemical structure of verbascoside comprises hydroxyphenylethyl and cinnamic acid moieties bound to a β-glucopyranose via a glycosidic bond . Verbascoside interacts with human serum albumin at site II (subdomain IIIA) and alters the polarity and microenvironment surrounding the tyrosine residues .Chemical Reactions Analysis
Verbascoside exhibits excellent antibacterial activity and synergistic effects in combination with cell wall synthesis-inhibiting antibiotics . Higher concentrations of verbascoside result in a longer lag phase and a lower specific exponential-phase growth rate of bacteria .Physical And Chemical Properties Analysis
Verbascoside is a hydrophilic phenylethanoid glycoside . Its high hydrophilic character suggests a somewhat limited range of possible applications .Scientific Research Applications
Antitumor Activities
Verbascoside exhibits significant antitumor activities, demonstrated through both in vitro and in vivo studies. It has been shown to possess cytotoxic selectivity and efficiency in treating cancer, highlighting its potential as both a standalone antitumor agent and a synergistic component in cancer treatment strategies. Its pharmacological activities support its biological actions and safety in antitumor applications (Hasan Khalaf, Ruaa A. Jasim, I. T. Ibrahim, 2021).
Anti-inflammatory Activity and Oral Mucositis Treatment
In the context of oral mucositis, a common complication of cancer treatments, Verbascoside has shown promising anti-inflammatory and antimicrobial properties. Its application, particularly in solution with polyvinylpyrrolidone and sodium hyaluronate, has been useful in re-epithelialization, reducing pain, oral mucositis score, burning, and erythema, offering a potential therapeutic approach for managing this condition (O. Nigro, A. Tuzi, T. Tartaro, A. Giaquinto, I. Vallini, G. Pinotti, 2019).
Dermatological Applications
The potential of olive oil mill wastewater, rich in phenolic compounds including Verbascoside, has been explored for the treatment of skin disorders. This review emphasizes Verbascoside's benefits in dermatological applications, covering its effects on inflammatory skin diseases, microbial effects, wound healing, antimelanoma properties, and potential in sun protection agents. The findings suggest a strong basis for further studies on using this compound in dermatology and cosmetic preparations (Morgane Carrara, M. Kelly, Florence Roso, M. Larroque, D. Margout, 2021).
Anticancer Effect of Olea Europaea L. Products
Verbascoside, identified within Olea europaea L. products, has been studied for its chemotherapeutic effects against cancer. Research focusing on cell culture models of disease has demonstrated the efficacy of Olea europaea extracts, including Verbascoside, in various cancer models, indicating its potential role in future cancer treatment strategies (C. Antoniou, J. Hull, 2021).
Traditional Plant Drugs and Orchids
Verbascoside is also highlighted in the context of traditional plant drugs and the study of orchids, where its pharmacological properties have been revisited. This review discusses the importance of plants used in traditional medicine, including Verbascoside, for drug development, emphasizing the need for further research to explore the full therapeutic potential of these natural compounds (Jin-Ming Kong, N. Goh, L. Chia, T. Chia, 2003).
Future Directions
Verbascoside has shown potential in treating oxidative stress-induced neurodegenerative disease, streptococcus pneumoniae infection, leishmaniasis, atopic dermatitis, and hyperuricemia . Its derivative, VPP, revealed increased antioxidant activity and greater stability in lipophilic vehicles . Verbascoside is also expected to be useful as an antibiotic adjuvant to prevent or treat resistant bacteria-related infections and as an alternative novel antimicrobial additive in the food industry .
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSKJMQYURKNSU-ZLSOWSIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021953 | |
Record name | Acteoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verbascoside | |
CAS RN |
61276-17-3 | |
Record name | Verbascoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61276-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acteoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061276173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acteoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12996 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acteoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERBASCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TGX09BD5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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